3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
Overview
Description
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is a complex organic compound with the molecular formula C21H21ClFNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate. This can be achieved through a cyclization reaction involving appropriate diol and amine precursors under acidic or basic conditions.
Introduction of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative, such as 4-fluorobenzophenone, in the presence of a suitable catalyst. This step often requires the use of a coupling reagent to facilitate the formation of the desired product.
Chlorination: The final step involves the introduction of the chlorine atom at the 3-position of the benzophenone ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The benzophenone moiety can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chlorine position can yield various substituted derivatives, while oxidation of the benzophenone moiety can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its spirocyclic structure may provide insights into the conformational dynamics of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new technologies and products.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone: This compound is similar in structure but lacks the fluorine atom, which may affect its chemical properties and reactivity.
4-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone: This compound has a different substitution pattern, which may influence its biological activity and applications.
Uniqueness
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is unique due to its specific substitution pattern and spirocyclic structure. The presence of both chlorine and fluorine atoms provides distinct chemical properties, such as increased reactivity and binding affinity. These features make the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-13-17(5-6-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLAXWTMLWGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642868 | |
Record name | (3-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-04-8 | |
Record name | (3-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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